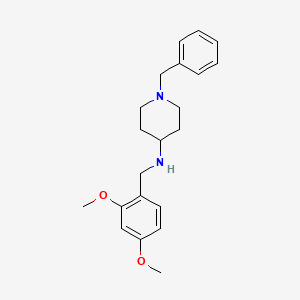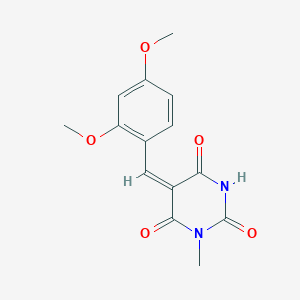
1-benzoyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide
Übersicht
Beschreibung
1-benzoyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide, also known as BPTP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BPTP belongs to the class of piperidinecarboxamide derivatives, which have shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Wirkmechanismus
The mechanism of action of 1-benzoyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide is not fully understood. However, it is believed that 1-benzoyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide exerts its therapeutic effects by modulating various cellular pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. 1-benzoyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide also inhibits the activity of various enzymes, including matrix metalloproteinases (MMPs), which are involved in cancer progression and metastasis.
Biochemical and Physiological Effects:
1-benzoyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects. 1-benzoyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide inhibits cell proliferation, induces apoptosis, and inhibits angiogenesis in cancer cells. 1-benzoyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide also reduces the levels of pro-inflammatory cytokines and oxidative stress in AD. In PD, 1-benzoyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide protects dopaminergic neurons from oxidative stress and neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1-benzoyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide is its high potency and selectivity towards its target molecules. 1-benzoyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide also has good bioavailability and pharmacokinetic properties, which make it a promising candidate for drug development. However, 1-benzoyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide has some limitations in lab experiments. 1-benzoyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide is highly insoluble in water, which makes it difficult to administer in vivo. 1-benzoyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide also has some toxicity concerns, which need to be addressed in future studies.
Zukünftige Richtungen
There are several future directions for 1-benzoyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide research. One of the major areas of research is the development of 1-benzoyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide analogs with improved solubility and toxicity profiles. Another area of research is the identification of new therapeutic applications of 1-benzoyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide, including other neurodegenerative diseases and autoimmune diseases. In addition, the development of 1-benzoyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide-based drug delivery systems could enhance its therapeutic efficacy and reduce its toxicity. Finally, the elucidation of the molecular mechanism of 1-benzoyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide could provide new insights into the cellular pathways involved in various diseases.
Wissenschaftliche Forschungsanwendungen
1-benzoyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is cancer therapy. 1-benzoyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, 1-benzoyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide has been shown to inhibit angiogenesis, which is the process of formation of new blood vessels that supply nutrients to cancer cells.
Another area of research is Alzheimer's disease (AD). 1-benzoyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide has been shown to inhibit the formation of amyloid-beta (Aβ) plaques, which are the hallmark of AD. 1-benzoyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide also reduces the levels of pro-inflammatory cytokines and oxidative stress, which are associated with AD.
1-benzoyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide has also been studied for its potential therapeutic applications in Parkinson's disease (PD). 1-benzoyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide has been shown to protect dopaminergic neurons from oxidative stress and neuroinflammation, which are the major causes of PD.
Eigenschaften
IUPAC Name |
1-benzoyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-2-14-19-20-17(24-14)18-15(22)12-8-10-21(11-9-12)16(23)13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3,(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCLERUVLWOREY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)butanamide](/img/structure/B4837017.png)
![propyl 4-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4837020.png)
![N-(2-methoxyethyl)-2-{[4-(1-methyl-1-phenylethyl)phenoxy]acetyl}hydrazinecarbothioamide](/img/structure/B4837023.png)
![6-(hexylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B4837031.png)
![3-[(ethylamino)sulfonyl]-4-methoxy-N-(4-methylphenyl)benzamide](/img/structure/B4837045.png)
![2-{[4-(pentanoylamino)benzoyl]amino}benzamide](/img/structure/B4837047.png)
![N-[3-(1-azepanyl)-3-oxopropyl]-4-fluorobenzenesulfonamide](/img/structure/B4837049.png)
![8-[2-(2,5-dichlorophenoxy)propanoyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4837050.png)



![3-(2-furyl)-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acrylamide](/img/structure/B4837079.png)
![1-(3-fluorobenzyl)-4-[(4-propylphenyl)sulfonyl]piperazine hydrochloride](/img/structure/B4837082.png)
![N-[3-(dimethylamino)propyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B4837091.png)